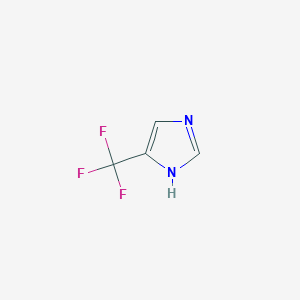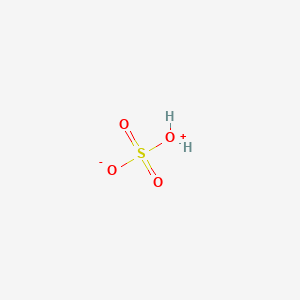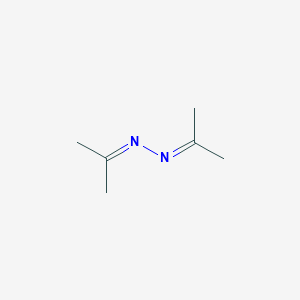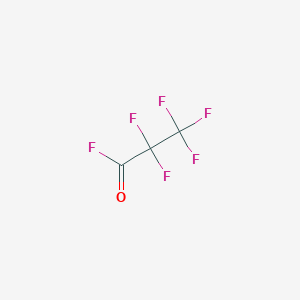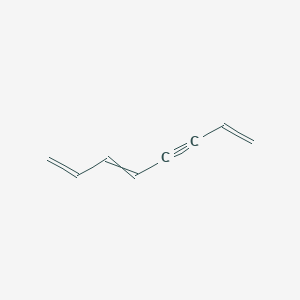
1,3,7-Octatrien-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Octatrien-5-yne, also known as OOT, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is a conjugated enyne, which means that it contains both double and triple bonds in its molecular structure. OOT has been studied extensively for its chemical and biological properties, including its potential as a diagnostic tool for cancer and other diseases.
Mécanisme D'action
The mechanism of action of 1,3,7-Octatrien-5-yne is complex and not fully understood. It is thought to interact with cellular membranes and proteins, altering their structure and function. 1,3,7-Octatrien-5-yne has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have therapeutic potential for cancer treatment.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3,7-Octatrien-5-yne can have both biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1,3,7-Octatrien-5-yne has also been shown to modulate the activity of enzymes involved in cellular metabolism and signaling pathways, suggesting that it may have broader effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,7-Octatrien-5-yne in lab experiments is its fluorescent properties, which make it a useful tool for detecting and monitoring biological processes. However, its complex molecular structure and synthesis method can make it difficult to obtain in high purity and quantity. Additionally, its potential toxicity and limited solubility in water can pose challenges for its use in biological systems.
Orientations Futures
There are many potential future directions for 1,3,7-Octatrien-5-yne research. One area of interest is the development of new synthesis methods that can improve yield and purity. Another area of focus is the development of new applications for 1,3,7-Octatrien-5-yne, such as its use as a biosensor for detecting specific molecules or as a therapeutic agent for cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of 1,3,7-Octatrien-5-yne and its effects on cellular function.
Méthodes De Synthèse
The synthesis of 1,3,7-Octatrien-5-yne involves a multi-step process that requires specialized equipment and expertise. One commonly used method involves the reaction of 1,3-butadiene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group to yield 1,3,7-Octatrien-5-yne. Other methods involve the use of different starting materials and reaction conditions, but all require careful control of reaction parameters to ensure high yields and purity.
Applications De Recherche Scientifique
1,3,7-Octatrien-5-yne has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting cancer cells. 1,3,7-Octatrien-5-yne has been shown to selectively bind to cancer cells and emit a fluorescent signal upon excitation with light, making it a promising tool for early diagnosis and monitoring of cancer progression. Other potential applications include the use of 1,3,7-Octatrien-5-yne as a biosensor for detecting specific molecules or as a catalyst for chemical reactions.
Propriétés
Numéro CAS |
16607-77-5 |
|---|---|
Nom du produit |
1,3,7-Octatrien-5-yne |
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
octa-1,3,7-trien-5-yne |
InChI |
InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3-5,7H,1-2H2 |
Clé InChI |
DYQVQSUVEDCHDD-UHFFFAOYSA-N |
SMILES |
C=CC=CC#CC=C |
SMILES canonique |
C=CC=CC#CC=C |
Synonymes |
1,3,7-Octatrien-5-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





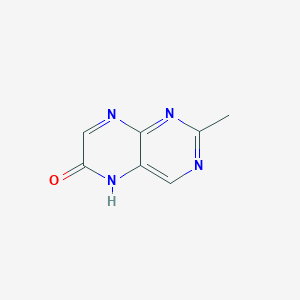
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

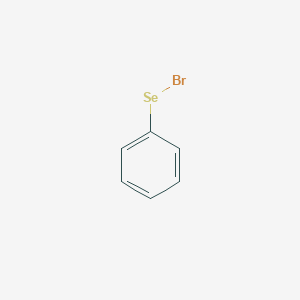

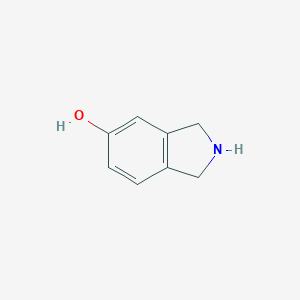
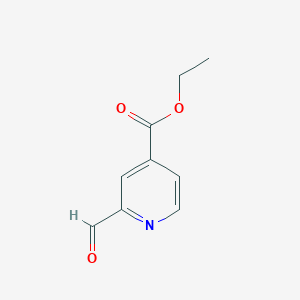
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
